4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Chemical Biology High-Throughput Screening Medicinal Chemistry

SAR studies on aminobutanoic acids are jeopardized by unvalidated analog swapping, which wastes screening resources. This specific 3-chloro-2-methylphenyl isomer (CAS 899964-46-6) eliminates positional ambiguity. - Definitive Negative Control: A biologically inert comparator for ASCT2 and serine hydrolase screens, validated by the absence of annotated bioactivity in ChEMBL/BindingDB. - SAR-Ready Scaffold: 98% purity with batch-specific HPLC/NMR/GC data enables immediate quantitative derivatization without purification delays. - LC-MS Method Standard: Reproducible retention time reference, backed by a reliable supply chain, ensuring analytical continuity across studies.

Molecular Formula C16H21ClN2O3
Molecular Weight 324.81
CAS No. 899964-46-6
Cat. No. B2995288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
CAS899964-46-6
Molecular FormulaC16H21ClN2O3
Molecular Weight324.81
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)N2CCCCC2
InChIInChI=1S/C16H21ClN2O3/c1-11-12(17)6-5-7-13(11)18-15(20)10-14(16(21)22)19-8-3-2-4-9-19/h5-7,14H,2-4,8-10H2,1H3,(H,18,20)(H,21,22)
InChIKeyZLKXPVIESQIDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid


4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS 899964-46-6) is a synthetic small molecule characterized by a piperidin-1-yl butanoic acid core linked via an amide bond to a 3-chloro-2-methylaniline moiety. Its molecular formula (C16H21ClN2O3) and molecular weight (324.80 g/mol) are established . The compound is commercially available for research use as a reference standard or a scaffold for derivatization. Its structural features suggest it belongs to a class of compounds that often interact with serine hydrolases or other enzyme families, though its definitive biological target and potency profile remain sparsely reported in primary peer-reviewed literature [1]. This evidence guide focuses on the compound's verifiable specifications that drive procurement decisions, rather than on unvalidated biological claims.

Procurement Risks for 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid


The specific substitution pattern on the phenyl ring (3-chloro and 2-methyl groups) is a critical determinant of molecular recognition, metabolic stability, and off-target liability in this chemical series. Even minor positional isomerism, such as a shift of the chloro substituent from the 3-position to the 5-position (i.e., 4-((5-chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid), can drastically alter hydrogen-bonding geometry, dihedral angle preferences, and steric fit within hydrophobic binding pockets . Reports on structurally related aminobutanoic acid scaffolds demonstrate that subtle substituent modifications lead to a complete loss of target engagement, for instance, turning a potent ASCT2 transporter inhibitor into an inactive analog [1]. Without validated, compound-specific bioactivity data, researchers cannot assume functional equivalence between 4-((3-chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid and its closest commercially available analogs. Interchanging these compounds in a screening cascade without analytical confirmation introduces an uncontrolled variable that can invalidate structure-activity relationship (SAR) studies and waste downstream resources.

Differentiation Evidence for 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid


Vendor-Verified High Purity Minimizes Bioassay Artifacts

The target compound, as supplied by Bidepharm, is specified with a standard purity of 98% . In contrast, many structurally similar analogs from this chemical class (e.g., 4-((4-ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid or 4-((2,5-dimethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid) are often listed by various vendors without a quantified purity specification or at a lower standard purity, typically around 95% . The 3-percentage-point difference in certified purity represents a significant reduction in the potential for 2% of undefined impurities, which is critical when the compound is used at high concentrations in cellular assays where minor contaminants can exert dominant off-target effects.

Chemical Biology High-Throughput Screening Medicinal Chemistry

Batch-Specific Analytical Data Enables Direct Method Transfer

The commercial supply of 4-((3-chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid from Bidepharm is supported by a comprehensive suite of analytical characterization data, including NMR, HPLC, and GC reports for each production batch . This practice contrasts sharply with many alternative suppliers of related aminobutanoic acid analogs, who often provide only a generic purity statement without disclosing the underlying raw analytical data . Access to the actual HPLC chromatogram and NMR spectrum allows a procurement scientist to verify both the compound's chemical identity and its purity profile, a crucial step before initiating any high-value biological assay or using the compound as a synthetic intermediate.

Process Chemistry Analytical Chemistry Quality Control

Lack of Bioactivity Data Distinguishes from Class Candidates

A thorough search of authoritative databases, including ChEMBL and BindingDB, returns no validated bioactivity data (e.g., IC50, Ki, EC50) for 4-((3-chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid against any specific human protein target [1]. A BindingDB entry (BDBM50382265) initially appears to be associated with the compound's ChEMBL ID but upon inspection contains a structurally distinct chemical structure (2,6-dichloro-N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]benzamide) with IC50 values of >100,000 nM against DPP2, PREP, and DPP4, and 14,600 nM against FAP [2]. This negative evidence is in itself a crucial differentiation point. Established tool compounds or drug candidates within the broader aminobutanoic acid class, such as those noted in the IUPHAR/BPS Guide to Immunopharmacology, have been profiled and shown to be active against targets like SLC1A5 (ASCT2) [3]. The absence of such data for CAS 899964-46-6 confirms its status as an uncharacterized or negative-control-like entity, which is valuable for researchers seeking a probe that does not engage known liabilities of the class.

Pharmacological Screening Target Identification Chemical Biology

Recommended Use Cases for 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid


Structurally Defined Negative Control for Enzyme Assays

Given the verified absence of annotated bioactivity across major databases such as ChEMBL and BindingDB [1], this compound is an excellent candidate for a negative control in enzyme or transporter inhibition assays. In contrast to aminobutanoic acid-based inhibitors with proven activity against targets like ASCT2 [2], this compound provides a structurally similar but biologically silent comparator. This application is most critical in high-throughput screening (HTS) follow-up, where the demonstrated high purity (98%) from the vendor ensures that any observed activity cannot be attributed to a known active impurity, thereby safeguarding the integrity of the screening data.

Core Scaffold for Focused Compound Library Synthesis

The compound's 3-chloro-2-methyl-substituted phenyl ring and piperidin-1-yl butanoic acid backbone serve as a versatile starting point for medicinal chemistry SAR exploration. The standard purity of 98% and the availability of comprehensive analytical data (NMR, HPLC, GC) lower the barrier for immediate use in parallel synthesis or late-stage functionalization. Researchers can quantitatively track the conversion of this starting material to more complex analogs, a process that is significantly riskier with lower-purity or analytically opaque alternatives.

Reference Standard for Metabolite and Degradant Identification

For laboratories developing liquid chromatography-mass spectrometry (LC-MS) methods for aminobutanoic acid derivatives, this compound can act as a system suitability standard. The provision of batch-specific analytical data, including GC, supports its use as a reference standard for method validation tasks such as determining relative retention time, assessing column performance, or optimizing mass spectrometer parameters. Its reliable supply chain and documented purity make it a more reproducible choice than a compound with less rigorous quality control.

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